5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with ethyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- 5-Methyl-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- 5-(Ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the amino moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-[ethyl(methyl)amino]-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H15N3O/c1-5-11(3)9-8(6-13)7(2)10-12(9)4/h6H,5H2,1-4H3 |
InChI Key |
SUXOVPMYDFFLNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=C(C(=NN1C)C)C=O |
Origin of Product |
United States |
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